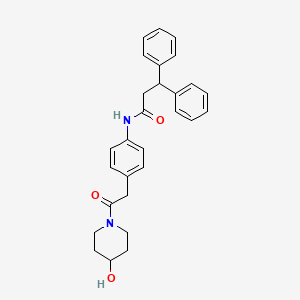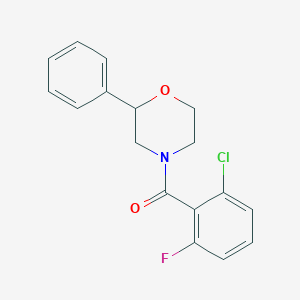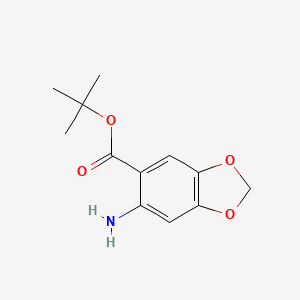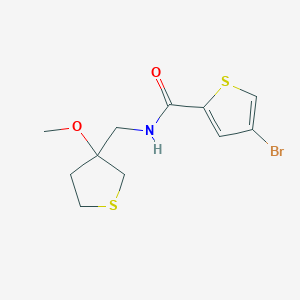
N-(4-(2-(4-羟基哌啶-1-基)-2-氧代乙基)苯基)-3,3-二苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are important in the pharmaceutical industry and are present in many classes of drugs .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also appears to have phenyl groups attached, which are aromatic rings of six carbon atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and additions. The exact reactions would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
药物设计与开发
哌啶衍生物在制药行业中至关重要,是构建药物的关键组成部分。所述化合物具有哌啶核心,可能参与合成多种具有药理活性的分子。 其结构可被修饰以创建具有潜在治疗效果的新化合物,例如镇痛剂、抗抑郁剂、抗精神病药物和抗组胺药 .
生物活性哌啶的合成
开发快速且经济高效的合成取代哌啶的方法是研究的重点领域。 该化合物可作为分子内和分子间反应的底物,导致形成多种哌啶衍生物,这对发现和生物学评估潜在药物至关重要 .
药理学应用
哌啶衍生物存在于二十多种药物类别中。 所述化合物可以探索其药理学应用,可能有助于发现具有生物活性的哌啶部分的新药 .
HIV治疗研究
哌啶-4-醇衍生物已被评估其在治疗HIV方面的潜力。 鉴于结构相似性,该化合物可以被研究其CCR5拮抗活性,这是寻找治疗HIV-1的新方法的一种很有希望的方法 .
趋化因子受体拮抗
哌啶衍生物中的碱性氮原子被认为通过强盐桥相互作用将配体锚定到趋化因子受体。 研究趋化因子受体拮抗剂,例如用于HIV治疗的CCR5拮抗剂,可以从该化合物与这些受体结合能力的研究中获益 .
有机合成与催化
哌啶衍生物通常用于有机合成和催化。 该化合物可以参与多种合成策略,例如环化、环加成、环化和胺化,以创建用于进一步药理学测试的复杂分子 .
作用机制
Target of Action
The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
The specific mode of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide One study showed that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor . This suggests that the compound might interact with its targets in a way that enhances its ability to cross the blood-brain barrier.
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives can show antioxidant and metal chelating properties , which suggests that they might affect oxidative stress pathways and metal ion homeostasis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide The fact that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor suggests that this compound might have good distribution properties, particularly in relation to the blood-brain barrier.
Result of Action
The molecular and cellular effects of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide The compound’s potential antioxidant and metal chelating properties suggest that it might have protective effects against oxidative stress and metal ion-induced toxicity at the molecular and cellular levels.
安全和危害
未来方向
属性
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c31-25-15-17-30(18-16-25)28(33)19-21-11-13-24(14-12-21)29-27(32)20-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,25-26,31H,15-20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHGDGOODBYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)

![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2559782.png)

![6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2559784.png)

![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)



